Cas no 62261-33-0 (Methanone, (3-aminophenyl)(2-methylphenyl)-)

Methanone, (3-aminophenyl)(2-methylphenyl)- structure
62261-33-0 structure
Product name:Methanone, (3-aminophenyl)(2-methylphenyl)-
CAS No:62261-33-0
MF:C14H13NO
MW:211.25912
CID:452030
PubChem ID:71388196

Methanone, (3-aminophenyl)(2-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone, (3-aminophenyl)(2-methylphenyl)-
    • (3-aminophenyl)-(2-methylphenyl)methanone
    • DTXSID50810272
    • (3-Aminophenyl)(2-methylphenyl)methanone
    • 62261-33-0
    • Inchi: InChI=1S/C14H13NO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,15H2,1H3
    • InChI Key: JOYZXOUCTGVOJI-UHFFFAOYSA-N
    • SMILES: CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)N

Computed Properties

  • Exact Mass: 211.09979
  • Monoisotopic Mass: 211.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.09

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